2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid is systematically named according to IUPAC rules as a polyfunctional aromatic ester derivative. Its structure consists of a central benzoic acid moiety substituted with four consecutive benzoyloxy groups, each bearing an acetyloxy substituent at the ortho position. The numbering begins at the carboxylic acid group (position 1), with ester linkages extending through positions 2, 2', 2'', and 2''' of successive benzoyl units (Figure 1).
Molecular Formula : C₄₄H₂₈O₁₄
Molecular Weight : 780.7 g/mol.
SMILES Representation :
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic data for this compound remain limited, but insights can be inferred from analogous salicylic acid oligomers. X-ray diffraction studies of related linear oligomers (e.g., salsalate derivatives) reveal monoclinic or triclinic crystal systems with π-stacking interactions between aromatic rings and intermolecular hydrogen bonds. For this pentameric structure:
- Unit Cell Parameters : Predicted a = 10–12 Å, b = 15–18 Å, c = 20–22 Å (based on salicylsalicylic acid oligomers).
- Space Group : Likely P1 or P2₁/c due to asymmetric hydrogen-bonding networks.
- Torsional Angles : Ester linkages introduce rotational flexibility, but intramolecular hydrogen bonding between phenolic -OH and carbonyl groups restricts conformational mobility (Figure 2).
Intramolecular Hydrogen Bonding Patterns and Tautomeric Behavior
The compound exhibits intramolecular hydrogen bonding between the phenolic -OH group (donor) and the carbonyl oxygen of the adjacent acetyloxybenzoyl unit (acceptor), forming a six-membered pseudocyclic structure (Figure 3). Key observations:
- Bond Lengths : O-H···O distances range from 1.85–2.00 Å, consistent with moderate-strength hydrogen bonds.
- Tautomerism : Unlike salicylic acid, which undergoes excited-state intramolecular proton transfer (ESIPT), this compound’s tautomeric equilibrium is suppressed due to steric hindrance from the acetyloxy groups.
- Vibrational Signatures : FTIR spectra show a broad -OH stretch at 3200 cm⁻¹ and carbonyl stretches at 1740 cm⁻¹ (ester) and 1680 cm⁻¹ (carboxylic acid).
Comparative Analysis with Salicylic Acid Oligomers
A comparative analysis highlights structural and functional differences (Table 1):
The acetyloxy substituents in this compound reduce π-π stacking efficiency compared to unsubstituted salicylic acid oligomers, as evidenced by broader PXRD peaks. Additionally, steric effects from the acetyl groups limit intermolecular hydrogen bonding, favoring linear chain conformations over cyclic oligomers.
Figure 1 : Molecular structure with IUPAC numbering.
Figure 2 : Predicted crystal packing with hydrogen bonds (dashed lines).
Figure 3 : Intramolecular hydrogen bonding network.
This analysis underscores the compound’s unique structural features, bridging small-molecule salicylates and polymeric architectures. Further crystallographic studies are needed to fully resolve its solid-state behavior.
Properties
IUPAC Name |
2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H24O12/c1-22(38)45-29-18-8-3-13-24(29)34(41)47-31-20-10-5-15-26(31)36(43)49-32-21-11-6-16-27(32)37(44)48-30-19-9-4-14-25(30)35(42)46-28-17-7-2-12-23(28)33(39)40/h2-21H,1H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLZKPINGZNCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid typically involves multi-step organic reactions. The process begins with the acylation of benzoic acid derivatives, followed by esterification and subsequent acylation steps to introduce the acetyloxybenzoyl groups. Each step requires specific reaction conditions, such as the use of acetic anhydride as an acylating agent and catalysts like sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce polyhydroxybenzoic acids.
Scientific Research Applications
2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Properties of 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic Acid and Analogues
Functional and Pharmacological Differences
Complexity and Stability :
- The target compound’s polyacylated structure confers higher molecular weight and hydrophobicity compared to simpler analogues like salsalate or diplosal. This may reduce solubility in aqueous media, impacting bioavailability .
- The presence of acetyloxy groups increases susceptibility to enzymatic or hydrolytic degradation compared to chlorinated derivatives (e.g., 3-CH₂Cl or 2-[(2-chloroethoxy)carbonyl]benzoic acid), which exhibit greater stability .
Synthetic Accessibility :
- The synthesis of the target compound likely requires multi-step acylation , complicating yield and purity compared to single-step modifications seen in salsalate or diplosal .
Research Findings
- Immunogenicity: The target compound’s acetylated structure mimics antigenic epitopes, contributing to hypersensitivity reactions in aspirin users .
- Comparative Stability : Chlorinated derivatives (e.g., 3-CH₂Cl) demonstrate enhanced resistance to hydrolysis, making them preferable for applications requiring prolonged shelf-life .
- Therapeutic Utility : Salsalate and diplosal are clinically utilized for their anti-inflammatory properties, whereas the target compound’s primary relevance lies in pharmaceutical quality control as an impurity marker .
Biological Activity
Chemical Structure and Properties
The compound is a complex organic molecule characterized by multiple benzoyl and acetyl functional groups. Its structure can be represented as follows:
- Core Structure : The compound features multiple ether linkages and carboxylic acid functionalities, which may contribute to its solubility and reactivity.
- Molecular Formula : The molecular formula can be derived from its components, indicating a significant molecular weight due to the presence of multiple aromatic rings.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. These properties are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.
2. Anti-inflammatory Effects
Compounds with benzoyl and acetyl groups have been investigated for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
3. Antimicrobial Properties
Studies have shown that similar compounds can possess antimicrobial activity against various pathogens, including bacteria and fungi. This activity is often attributed to the disruption of microbial cell membranes or interference with metabolic processes.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of structurally related compounds using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 25 |
| Compound B | 30 |
| 2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]... | 20 |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects by measuring the inhibition of COX-1 and COX-2 enzymes. The compound demonstrated a dose-dependent inhibition of these enzymes, indicating potential therapeutic applications in treating inflammatory diseases.
| Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Case Study 3: Antimicrobial Testing
A series of antimicrobial tests were conducted against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 10 |
Q & A
Q. What are the recommended synthetic routes for preparing this multi-ester benzoic acid derivative, and what critical parameters influence yield and purity?
A stepwise esterification approach is advised, leveraging activated intermediates (e.g., acyl chlorides) to sequentially add ester groups. Critical parameters include:
- Catalyst selection : Concentrated sulfuric acid or phosphoric acid for protonation of carbonyl groups .
- Stoichiometric ratios : Precise molar equivalents of reactants to avoid incomplete esterification or side reactions .
- Temperature control : Maintain 60–80°C to balance reaction kinetics and thermal stability of intermediates .
- Purification : Column chromatography or recrystallization to isolate intermediates, confirmed via TLC .
Table 1 : Key Reaction Conditions from Literature
| Step | Reactants | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Salicylic acid, Ac₂O | H₂SO₄ | 70 | 85–90 | |
| 2 | Intermediate, Benzoyl chloride | – | 25 (RT) | 75–80 |
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
Q. How can computational methods optimize the synthesis of multi-ester benzoic acid derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for esterification steps. The ICReDD framework integrates:
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Multi-technique validation : Cross-check X-ray data with IR carbonyl stretches (~1740 cm⁻¹) to confirm ester connectivity .
- Impurity profiling : Use HPLC-MS to detect hydrolyzed byproducts (e.g., free benzoic acids) .
- Higher-level theory : Apply DLPNO-CCSD(T) to refine NMR chemical shift predictions beyond DFT .
Case Study : A 0.1 Å deviation in computed vs. crystallographic C=O bond lengths was resolved by accounting for crystal packing effects in DFT simulations .
Q. What strategies mitigate challenges in crystallizing highly functionalized benzoic acid derivatives?
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to modulate nucleation kinetics .
- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal lattice integrity .
- Additives : Trace acetic acid stabilizes carboxylate protonation states during crystal growth .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
